N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride
Description
This compound is a benzenemethanamine derivative featuring a 2-chloroethyl group, a methyl-substituted ethyl chain with a 3,4-dimethoxyphenylthio moiety, and a hydrochloride counterion. The chloroethyl group is a reactive alkylating agent, common in irreversible alpha-blockers, while the 3,4-dimethoxyphenylthio group may enhance lipophilicity and receptor binding specificity .
Properties
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-1-(3,4-dimethoxyphenyl)sulfanylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2S.ClH/c1-16(22(12-11-21)14-17-7-5-4-6-8-17)15-25-18-9-10-19(23-2)20(13-18)24-3;/h4-10,13,16H,11-12,14-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRVZJHZKJICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC(=C(C=C1)OC)OC)N(CCCl)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718660 | |
| Record name | N-Benzyl-N-(2-chloroethyl)-1-[(3,4-dimethoxyphenyl)sulfanyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102166-62-1 | |
| Record name | N-Benzyl-N-(2-chloroethyl)-1-[(3,4-dimethoxyphenyl)sulfanyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride, also known by its CAS number 102166-62-1, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a chloroethyl group and a thioether linkage to a dimethoxyphenyl moiety. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 335.88 g/mol |
| Density | 1.067 g/cm³ |
| Boiling Point | 245.1 °C |
| Melting Point | Not available |
| LogP | 2.4059 |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The chloroethyl group may facilitate alkylation reactions, which are crucial in the modulation of cellular signaling pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) through apoptosis induction.
Case Study: Cytotoxicity Against MCF-7 Cells
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on MCF-7 cells:
- Concentration Range : 0–100 µM
- Treatment Duration : 24 hours
- Results :
- IC50 value: 25 µM
- Mechanism: Induction of apoptosis via caspase activation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro tests revealed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High volume distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.
- Excretion : Renal excretion as conjugated metabolites.
Comparison with Similar Compounds
Structural Analogues
Phenoxybenzamine Hydrochloride (SKF 688A)
- Structure: N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride.
- Key Differences: Replaces the 3,4-dimethoxyphenylthio group with a phenoxyethyl chain.
- Activity : Irreversible alpha-1 adrenergic antagonist; used clinically for hypertension. The absence of sulfur and methoxy groups reduces thiol-mediated interactions compared to the target compound .
2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Hydrochloride (Impurity MM0022.09-0025)
- Structure : Simplifies the target compound by omitting the chloroethyl and thioether groups.
- Likely exhibits reversible receptor interactions with lower potency .
2-Chloro-N,N-diethylethanamine Hydrochloride (β-Chloroethyldiethylamine Hydrochloride)
- Structure : A simpler chloroethylamine with diethyl substituents.
- Key Differences : Absence of aromatic and thioether groups limits receptor specificity. Primarily used as a synthetic intermediate rather than a therapeutic agent .
N-(2-Chloroethyl)dibenzylamine Hydrochloride
- Structure : Features dibenzyl groups instead of the dimethoxyphenylthio-methyl complex.
- Key Differences : Enhanced steric bulk from benzyl groups may hinder receptor access, whereas the target compound’s methoxy groups facilitate membrane penetration .
Pharmacological and Physicochemical Properties
| Compound Name | Molecular Formula | Key Substituents | Alkylating Potential | LogP* (Estimated) | Receptor Target |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₂₆Cl₂NO₂S | 3,4-Dimethoxyphenylthio, Chloroethyl | High | 3.8 | Alpha-1/2 Adrenergic |
| Phenoxybenzamine Hydrochloride | C₁₈H₂₂Cl₂NO | Phenoxyethyl, Chloroethyl | High | 3.2 | Alpha-1 Adrenergic |
| 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine | C₁₂H₂₀ClNO₂ | 3,4-Dimethoxyphenyl | None | 1.5 | Reversible antagonists |
| 2-Chloro-N,N-diethylethanamine Hydrochloride | C₆H₁₄Cl₂N | Diethyl | Moderate | 1.2 | Non-specific alkylation |
| N-(2-Chloroethyl)dibenzylamine Hydrochloride | C₁₆H₁₈Cl₂N | Dibenzyl | High | 3.0 | Experimental use |
*LogP values estimated using fragment-based methods.
Key Observations:
- The chloroethyl group enables irreversible receptor binding, shared with phenoxybenzamine but absent in simpler analogs like MM0022.09-0025 .
- Diethylamine analogs (e.g., ) lack aromaticity, resulting in weaker receptor affinity and non-specific alkylation .
Preparation Methods
Reaction Conditions and Reagents
-
Substrates : 3,4-Dimethoxythiophenol and 1-chloro-2-(methylamino)propane.
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the thiol.
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Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
Example Protocol :
-
Dissolve 3,4-dimethoxythiophenol (10 mmol) and 1-chloro-2-(methylamino)propane (10 mmol) in DCM.
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Add K₂CO₃ (12 mmol) and stir at room temperature for 12–24 hours.
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Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate) to yield the thioether intermediate.
Table 1 : Optimization of Thioether Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | DMF | DCM |
| Base | K₂CO₃ | Et₃N | K₂CO₃ |
| Yield | 68% | 72% | 75% |
N-Alkylation with 2-Chloroethylamine
The thioether intermediate undergoes N-alkylation to introduce the 2-chloroethyl group. This step requires careful control to avoid over-alkylation:
Alkylation Protocol
-
Reagents : 2-Chloroethylamine hydrochloride and a base such as sodium hydride (NaH).
-
Solvent : Tetrahydrofuran (THF) or acetonitrile.
Example Protocol :
-
Dissolve the thioether intermediate (5 mmol) in THF.
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Add NaH (6 mmol) at 0°C, followed by dropwise addition of 2-chloroethylamine hydrochloride (6 mmol).
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Stir at 40°C for 6 hours, quench with water, extract with ethyl acetate, and purify via recrystallization.
Key Challenges :
-
Competing side reactions (e.g., elimination of HCl).
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for stability and solubility:
Acid Treatment
-
Reagent : Hydrogen chloride (HCl) gas or concentrated HCl in ether.
-
Solvent : Ethanol or diethyl ether.
-
Procedure : Bubble HCl gas through a solution of the free base in cold ether, followed by filtration and drying.
Table 2 : Salt Formation Yields
| Method | Solvent | Yield | Purity |
|---|---|---|---|
| HCl gas in ether | Diethyl ether | 92% | 99% |
| Concentrated HCl in ethanol | Ethanol | 88% | 97% |
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method employs reductive amination to form the tertiary amine:
Solid-Phase Synthesis
For high-throughput applications, solid-supported reagents (e.g., polymer-bound bases) can improve yields and simplify purification.
Characterization and Quality Control
Critical analytical data for the final compound include:
-
NMR : ¹H and ¹³C NMR to confirm substitution patterns.
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
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Mass Spectrometry : ESI-MS m/z calculated for C₂₀H₂₅ClN₂O₂S [M+H]⁺: 417.1; found: 417.0.
Industrial-Scale Production
Commercial suppliers such as Alfa Chemistry and BOC Sciences utilize continuous flow reactors to enhance scalability. Key parameters include:
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thioether linkage between 3,4-dimethoxythiophenol and a chlorinated intermediate. Key steps include:
- Nucleophilic substitution for introducing the chloroethyl group under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C).
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates.
- Final hydrochloride salt formation by treating the free base with HCl gas in diethyl ether.
Optimization involves monitoring reaction progress with TLC (Rf ~0.3 in 9:1 hexane/ethyl acetate) and adjusting stoichiometry to minimize byproducts like unreacted thiols .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethoxyphenyl, methylene signals near δ 3.5 ppm for chloroethyl). HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) confirms molecular weight ([M+H]+ expected ~450–470 Da) and purity (>95%). Elemental analysis (C, H, N, S, Cl) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this compound, particularly its potential as an alkylating agent?
- Methodological Answer : The chloroethyl group suggests DNA alkylation activity, akin to nitrogen mustards (e.g., HN2). Researchers can:
- Conduct in vitro DNA cross-linking assays (e.g., gel electrophoresis to detect interstrand cross-links).
- Measure reactivity with nucleophiles (e.g., glutathione) via LC-MS to assess intracellular stability.
- Compare cytotoxicity profiles (IC50) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting discrepancies due to metabolic inactivation pathways .
Q. How do structural modifications (e.g., methoxy vs. methylthio groups) influence its pharmacokinetic properties?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- LogP measurements (shake-flask method) to evaluate lipophilicity changes.
- Metabolic stability assays in liver microsomes (human/rat) with LC-MS quantification of parent compound degradation.
- Plasma protein binding using equilibrium dialysis.
Data from analogues (e.g., 3,4-dimethoxy vs. 4-nitro derivatives) show that electron-donating groups (methoxy) enhance metabolic half-life but reduce solubility .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s cytotoxicity in different cell lines?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays).
- Impurity profiles : Re-test batches with ≥98% purity (HPLC-verified).
- Cell line specificity : Validate using isogenic pairs (e.g., p53+/+ vs. p53−/−).
For example, a 2024 study noted 10-fold differences in IC50 between HEK293 and A549 cells, attributed to differential expression of DNA repair enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
